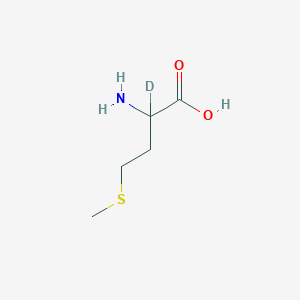
DL-Methionine-2-d1
Descripción general
Descripción
DL-Methionine-2-d1 is a deuterium-labeled version of DL-Methionine . DL-Methionine is an essential amino acid containing sulfur with oxidative stress defense effects . It can be used for animal natural feed . The CAS Number of DL-Methionine-2-d1 is 67866-74-4 .
Molecular Structure Analysis
The molecular structure of DL-Methionine-2-d1 is represented by the linear formula CH3S(CH2)2CD(NH2)CO2H . The molecular weight is 150.22 .Physical And Chemical Properties Analysis
DL-Methionine-2-d1 is a solid substance . It has a melting point of 280 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Methionine as a Limiting Amino Acid in Poultry Diets
Research by Zhang et al. (2017) in "Poultry Science" examined the effects of DL-Methionine (DL-Met) on broiler chickens. The study found that methionine supplementation, including DL-Met, improved growth performance. It also affected the expression of intestinal nutrient transporter genes, suggesting the source of amino acid can regulate intestinal amino acid absorptive function (Zhang, Saremi, Gilbert, & Wong, 2017).
DL-Methionine in Swine Diets
Yang et al. (2018) in "Translational Animal Science" studied the effects of DL-Methionine (DL-Met) on young pigs. The study demonstrated no significant differences in growth performance or plasma amino acid concentrations between pigs fed with DL-Met and those fed with L-Methionine. This suggests that DL-Met is as effective as L-Methionine in swine diets (Yang, Hasan, Htoo, Burnett, Feugang, Crenshaw, & Liao, 2018).
DL-Methionine in Intestinal Absorption Studies
Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer (2007) in "The Journal of Nutrition" explored the transport mechanism of a methionine analogue across the intestinal membrane. Their study helps in understanding the intestinal absorption of methionine and its analogues, which is crucial for effective dietary supplementation in animals (Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer, 2007).
Industrial Production of S-Adenosyl-l-methionine
Ren et al. (2017) in "Process Biochemistry" developed a biological catalysis process for S-adenosyl-l-methionine (SAM) production using DL-Met. This study presents a cost-effective method for SAM production, which is important in various industrial applications (Ren, Cai, Hu, Xia, Wang, Tan, & Zhang, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-2-deuterio-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCSC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-2-d1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)

![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)


![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)


![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)
